molecular formula C11H22N2 B13648975 [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine

Cat. No.: B13648975
M. Wt: 182.31 g/mol
InChI Key: JVFMBGTYRJMVGA-UHFFFAOYSA-N
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Description

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its 8-azabicyclo[3.2.1]octane (tropane) core structure. This scaffold is a privileged structure in drug discovery, known for its three-dimensional rigidity and ability to interact with diverse biological targets. The specific substitution with a propan-2-yl (isopropyl) group on the nitrogen and a methanamine functional group at the 3-position makes this compound a valuable intermediate for the synthesis and exploration of novel bioactive molecules. This compound serves as a key synthetic building block for researchers developing new therapeutic agents. Scientific literature indicates that derivatives of the 8-azabicyclo[3.2.1]octane system are investigated for their potential as antagonists for various G-protein coupled receptors (GPCRs). For instance, closely related structural analogs have been discovered as high-affinity, selective vasopressin V1A receptor antagonists, highlighting the therapeutic relevance of this chemical class . Furthermore, patent literature documents 8-azabicyclo[3.2.1]octane-3-methanamine derivatives for a range of therapeutic applications, underscoring the versatility of this core structure in early-stage drug discovery programs . The presence of the basic methanamine group allows for further chemical modification, enabling researchers to fine-tune properties like potency, selectivity, and pharmacokinetics. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

InChI

InChI=1S/C11H22N2/c1-8(2)13-10-3-4-11(13)6-9(5-10)7-12/h8-11H,3-7,12H2,1-2H3

InChI Key

JVFMBGTYRJMVGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine

General Synthetic Approach

The synthesis of This compound typically proceeds via modification of bicyclic intermediates, particularly derivatives of 8-azabicyclo[3.2.1]octane or nortropinone analogs. The key steps generally involve:

  • Construction or acquisition of the bicyclic azabicyclo[3.2.1]octane core.
  • Introduction of the isopropyl substituent at the 8-position.
  • Functionalization at the 3-position, often through reduction or substitution to install the methanamine group.

Key Synthetic Routes and Reagents

Starting from 3-Oxo-8-azabicyclo[3.2.1]octane Derivatives

One common precursor is tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , which can be selectively functionalized at the 3-position. The preparation involves:

  • Generation of enol triflates from the 3-oxo group using lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-70 to -78 °C).
  • Subsequent reaction with electrophilic trifluoromethanesulfonyl reagents such as N-phenyltrifluoromethanesulfonimide to form 3-trifluoromethanesulfonyloxy derivatives.
  • These intermediates serve as versatile handles for further nucleophilic substitution or reduction steps to introduce the methanamine moiety.

This approach yields high purity intermediates with yields typically ranging from 78% to 94.5% under controlled reaction conditions (Table 1).

Step Reagents/Conditions Yield (%) Notes
Enol triflate formation LiHMDS or LDA, N-phenyltrifluoromethanesulfonimide, THF, -70 to -78 °C 78-94.5 Low temperature, inert atmosphere
Purification Silica gel chromatography, ethyl acetate/hexane mixtures - Flash chromatography
Reduction to Methanamine

Reduction of the 3-oxo group or related intermediates to the methanamine can be achieved by:

  • Use of lithium aluminum hydride (LiAlH4) for strong reduction conditions.
  • Alternatively, sodium borohydride (NaBH4) under milder conditions to selectively reduce ketones without affecting other sensitive groups.

These reductions convert carbonyl functionalities to the corresponding alcohol or amine derivatives, which can be further transformed into the methanamine group via amination reactions.

Introduction of the Isopropyl Group

The isopropyl substituent at the 8-position is generally introduced by:

  • Starting with an 8-azabicyclo[3.2.1]octane core already bearing the isopropyl group.
  • Alternatively, via alkylation reactions on the nitrogen or carbon atoms of the bicyclic framework, using isopropyl halides or related electrophiles.

Detailed Experimental Data and Analysis

Representative Procedure for Enol Triflate Formation

  • To a cooled (-70 °C) solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (5 g, 22.2 mmol) in anhydrous tetrahydrofuran (THF), lithium bis(trimethylsilyl)amide (1N in THF, 24.4 mL, 24.4 mmol) is added dropwise under nitrogen.
  • After stirring for 45 minutes at -70 °C, a solution of N-phenyltrifluoromethanesulfonimide (8.7 g, 24.4 mmol) in THF is added slowly.
  • The mixture is allowed to warm to room temperature and stirred for 16 hours.
  • The reaction mixture is concentrated and purified by silica gel chromatography using cyclohexane/ether (90/10) to yield the triflate intermediate as a colorless oil (yield ~92%).

Reduction and Amination Steps

  • Reduction of the triflate or keto intermediates is performed using LiAlH4 in dry ether under reflux conditions.
  • The resulting alcohol intermediate is converted to the methanamine via amination using ammonia or amine nucleophiles under catalytic conditions or via reductive amination protocols.
  • Purification is typically done by column chromatography or recrystallization.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Comments
Enol triflate formation from 3-oxo precursor LiHMDS or LDA, N-phenyltrifluoromethanesulfonimide, THF, -70 to -78 °C 78-94.5 Key intermediate for further functionalization
Reduction to alcohol LiAlH4 or NaBH4, ether or methanol, reflux or room temp 80-90 (typical) Selective reduction of ketone
Amination to methanamine Ammonia or amine nucleophile, catalytic hydrogenation or reductive amination Variable Final step to install methanamine group
Alkylation for isopropyl introduction Isopropyl halides, base, inert atmosphere 70-85 May be done on nitrogen or carbon

Research Findings and Considerations

  • The synthetic routes emphasize stereoselective control to obtain the desired diastereomers of the bicyclic amine.
  • Low temperature and inert atmosphere conditions are critical to prevent side reactions and decomposition.
  • The use of triflate intermediates provides a versatile platform for diverse nucleophilic substitution reactions.
  • Reduction and amination steps require careful reagent choice to maintain the integrity of the bicyclic framework.

Chemical Reactions Analysis

Types of Reactions

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an alcohol or ketone, while reduction might yield an amine or alkane.

Scientific Research Applications

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine

  • Molecular Formula : C₁₁H₂₀N₂
  • Key Features : The cyclopropyl group introduces increased ring strain and rigidity compared to the isopropyl substituent. Predicted collision cross-sections (CCS) for its adducts range from 139.9 Ų ([M+H]⁺) to 150.6 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .
  • Biological Relevance : Cyclopropyl substituents are often used to enhance metabolic stability, as seen in analogs targeting G-protein-coupled receptors (GPCRs) .

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

  • Molecular Formula : C₉H₁₈N₂
  • Safety data for its methanol derivative (CAS 90949-82-9) indicate precautions for handling due to unspecified hazards .
  • Pharmacological Context: Methyl-substituted analogs are frequently explored as monoamine reuptake inhibitors or receptor antagonists .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl Derivatives

  • For example, 8-benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine is synthesized for SAR studies, highlighting the impact of aromatic substituents on receptor selectivity .

Substituent Variations at the 3-Position

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine

  • Molecular Formula : C₁₀H₂₀N₂
  • Key Features : Positional isomerism shifts the amine group to the 3-position, altering spatial orientation. This compound (molar mass 168.28 g/mol) demonstrates how substituent placement affects interactions with biological targets .

Tropine (N-Methyl-8-azabicyclo[3.2.1]octan-3-ol)

  • Molecular Formula: C₈H₁₅NO
  • Key Features: Replacing methanamine with a hydroxyl group yields tropine, a well-known alkaloid precursor. Its pharmacological profile includes anticholinergic and antispasmodic activities, underscoring the functional group’s impact on bioactivity .

3-(4-Chlorophenyl)propanamide Derivatives

  • Example : 8-Azabicyclo[3.2.1]octan-3-yl-3-(4-chlorophenyl)propanamide
  • Key Features : Propanamide-linked aryl groups enhance affinity for vasopressin V1A receptors (e.g., compounds 47 and 48 with high selectivity and IC₅₀ values <10 nM) .

Pharmacological and Physicochemical Comparisons

Compound Substituents (8-/3-Position) Molecular Formula Key Properties/Activities References
Target Compound Isopropyl/Methanamine C₁₁H₂₂N₂ N/A (Theoretical based on analogs) -
[8-Cyclopropyl-...]methanamine Cyclopropyl/Methanamine C₁₁H₂₀N₂ CCS = 139.9–150.6 Ų; Metabolic stability
(8-Methyl-...)methanamine Methyl/Methanamine C₉H₁₈N₂ Lower steric hindrance; Safety hazards
3-Isopropyl-3-azabicyclo[...]-8-amine Isopropyl/Amine (3-position) C₁₀H₂₀N₂ Positional isomerism; Altered receptor binding
Tropine Methyl/Hydroxyl C₈H₁₅NO Anticholinergic activity; Alkaloid precursor
Vasopressin V1A Antagonist (Compound 47) Methyl/Propanamide C₂₁H₂₈ClN₃O IC₅₀ <10 nM; High receptor selectivity

Biological Activity

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine, also known as an isopropyl derivative of the azabicyclo compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of bicyclic amines that have shown promise in various therapeutic applications, including as receptor antagonists and in the modulation of neurotransmitter systems.

  • Molecular Formula : C10H19N
  • Molecular Weight : 169.27 g/mol
  • CAS Number : 3423-25-4
  • IUPAC Name : 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ylmethanamine

Research indicates that compounds structurally related to this compound can act as selective antagonists for specific receptors, such as the vasopressin V(1A) receptor. For instance, studies have shown that certain derivatives exhibit high affinity and selectivity for this receptor, which plays a crucial role in various physiological processes including blood pressure regulation and water retention .

Antagonistic Properties

A notable study revealed that derivatives of the azabicyclo structure function as antagonists to the vasopressin V(1A) receptor, demonstrating significant potential in treating conditions related to vasopressin dysregulation such as hypertension and heart failure . The compounds were characterized by:

  • High Affinity : Compounds exhibited IC50 values in the nanomolar range.
  • Selectivity : Minimal interaction with other vasopressin receptor subtypes.

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. This could imply applications in neurodegenerative diseases or cognitive disorders where cholinergic signaling is disrupted.

Case Studies and Research Findings

StudyFindings
Vasopressin Receptor Antagonism Compounds displayed selective antagonism towards V(1A) receptors, with implications for cardiovascular therapies .
Neurotransmitter Interaction Preliminary data suggest modulation of cholinergic pathways, indicating possible use in cognitive enhancement or neuroprotection .

Safety and Toxicology

While specific toxicity data for this compound remains limited, related compounds have undergone preliminary safety assessments. These assessments typically focus on:

  • Acute Toxicity : Evaluated through standard animal models.
  • Chronic Exposure Studies : Long-term effects on organ systems and behavior.

Q & A

What are the common synthetic routes for [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine?

Level: Basic
Answer:
The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane (tropane) core. Key steps include:

  • N-alkylation : Introduction of the propan-2-yl group at the 8-position via alkylation reactions using isopropyl halides or related reagents .
  • Amination at C3 : Methanamine groups are introduced through reductive amination or nucleophilic substitution of a precursor ketone (e.g., 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect amines during multi-step syntheses .
    Methodological Tip: Monitor stereochemistry using chiral HPLC or polarimetry, as the bicyclic core often leads to stereoisomers .

How can stereoselective synthesis of this compound be optimized?

Level: Advanced
Answer:
Stereoselectivity challenges arise from the rigid bicyclic structure. Strategies include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,5S)-tropinone derivatives) to control configuration .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation of ketone intermediates to achieve desired amine stereochemistry .
  • Crystallography-Guided Optimization : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves stereochemical ambiguities and informs synthetic adjustments .
    Data Insight: In a study, (1R,5S)-configured derivatives showed 10-fold higher DAT binding affinity than (1S,5R) isomers .

Which characterization techniques are essential for confirming the structure?

Level: Basic
Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and bicyclic framework. Key signals include bridgehead protons (δ 3.1–4.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C12_{12}H22_{22}N2_2) .
  • X-ray Crystallography : Resolves absolute configuration and ring conformations (e.g., chair vs. envelope conformations in the bicyclic system) .

How do structural modifications at the 8-position influence target selectivity?

Level: Advanced
Answer:
The 8-position substituent modulates affinity for monoamine transporters (DAT, SERT, NET):

  • Isopropyl Group : Enhances DAT selectivity due to hydrophobic interactions with transmembrane domains .
  • Benzyl or Cyclopropylmethyl : Increases SERT/NET affinity by introducing π-π stacking or steric effects .
    Methodological Note : Radioligand binding assays (e.g., 3^3H-WIN 35,428 for DAT) quantify selectivity. For example, 8-isopropyl derivatives exhibit IC50_{50} values of 12 nM at DAT vs. 220 nM at SERT .

What in vitro assays are used to assess monoamine reuptake inhibition?

Level: Basic
Answer:

  • Transfected Cell Models : HEK-293 cells expressing human DAT, SERT, or NET are incubated with the compound, and uptake of 3^3H-labeled neurotransmitters (dopamine, serotonin, norepinephrine) is measured .
  • Electrophysiology : Intracellular recordings in neuronal preparations evaluate inhibition of slow excitatory postsynaptic potentials (EPSPs) linked to monoamine release .
    Key Consideration : Use positive controls (e.g., cocaine for DAT, fluoxetine for SERT) to validate assay conditions .

How can contradictions in reported binding affinities across studies be resolved?

Level: Advanced
Answer:
Discrepancies often stem from assay variability (e.g., cell type, radioligand concentration). Mitigation strategies include:

  • Standardized Protocols : Adopt NIH/ECMDB guidelines for transporter assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain affinity differences due to substituent orientation .
  • Meta-Analysis : Pool data from multiple studies (e.g., 8-substituted tropanes) to derive consensus IC50_{50} ranges .

What strategies optimize yield in multi-step synthesis?

Level: Advanced
Answer:

  • Flow Chemistry : Continuous reaction setups improve efficiency in steps like N-alkylation or reductive amination .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., forming the azabicyclo core) from hours to minutes .
  • Work-Up Optimization : Liquid-liquid extraction with dichloromethane/methanol mixtures minimizes product loss .
    Data Example : A Theravance, Inc. study achieved 93% yield in a key step by optimizing drying times and solvent ratios .

How are impurities and by-products characterized during synthesis?

Level: Basic
Answer:

  • HPLC-MS : Identifies impurities (e.g., des-methyl by-products or oxidation products) with thresholds per ICH Q3A guidelines .
  • Stability Studies : Accelerated degradation (40°C/75% RH) reveals hydrolytic or oxidative by-products .
    Example : Impurities like 8-benzyl-3-exo-amine (CAS 367-21-2387) are monitored using reverse-phase HPLC with UV detection at 254 nm .

How does crystallography validate the compound’s configuration?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines:

  • Bond Angles/Lengths : Confirms bicyclic geometry (e.g., C-N-C angles ~109.5° in the piperidine ring) .
  • Disorder Modeling : Detects positional disorder (e.g., split occupancy of fluorine atoms in a derivative) .
    Case Study : A 2023 study resolved the (1R*,5S*) configuration of a fluorinated analog, showing a chair conformation in the piperidine ring .

What is the role of computational modeling in predicting SAR?

Level: Advanced
Answer:

  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with transporter affinity .
  • Molecular Dynamics : Simulates ligand-receptor interactions over time (e.g., hydrogen bonding with DAT residue Asp79) .
    Software Tools : Schrödinger Suite or MOE for docking; Gaussian for DFT calculations on transition states .

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